molecular formula C11H10FN3O B2827936 (5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one CAS No. 382638-55-3

(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one

Cat. No.: B2827936
CAS No.: 382638-55-3
M. Wt: 219.219
InChI Key: AHUGKSXWZCATKY-TWGQIWQCSA-N
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Description

(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one is a synthetic compound known for its potential applications in medicinal chemistry. This compound belongs to the class of imidazolidinones, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. The presence of a fluorobenzylidene group and an imino group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 1-methylimidazolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide in organic solvents.

Major Products Formed

    Oxidation: Oxo derivatives with altered electronic properties.

    Reduction: Amine derivatives with potential biological activities.

    Substitution: Substituted derivatives with modified chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and increasing the production of reactive oxygen species . Additionally, the compound may interact with peroxisome proliferator-activated receptor gamma (PPARγ), leading to the modulation of gene expression and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(3-bromobenzylidene)-2-imino-1-methylimidazolidin-4-one: Similar structure with a bromine atom instead of fluorine.

    (5Z)-5-(4-hydroxybenzylidene)-2-imino-1-methylimidazolidin-4-one: Contains a hydroxy group instead of fluorine.

Uniqueness

(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one is unique due to the presence of the fluorobenzylidene group, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities, such as enhanced anticancer properties compared to its analogs .

Properties

IUPAC Name

(5Z)-2-amino-5-[(4-fluorophenyl)methylidene]-1-methylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-15-9(10(16)14-11(15)13)6-7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,16)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUGKSXWZCATKY-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)F)C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)F)/C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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